3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one

Anticancer Tubulin Inhibitor Structure-Activity Relationship

3-Cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one is a heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyridine-6-one family. This scaffold is recognized for its potential in drug discovery, particularly as a source of kinase inhibitors and anticancer agents.

Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
CAS No. 820233-58-7
Cat. No. B11855165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one
CAS820233-58-7
Molecular FormulaC16H15N3O
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=C3C(=CC(=O)NC3=NN2)C4=CC=CC=C4
InChIInChI=1S/C16H15N3O/c20-13-9-12(10-5-2-1-3-6-10)14-15(11-7-4-8-11)18-19-16(14)17-13/h1-3,5-6,9,11H,4,7-8H2,(H2,17,18,19,20)
InChIKeyRQGVSKRLRQZGIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one (CAS 820233-58-7): Chemical Class and Scientific Utility


3-Cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one is a heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyridine-6-one family [1]. This scaffold is recognized for its potential in drug discovery, particularly as a source of kinase inhibitors and anticancer agents [2]. The compound is hypothesized to correspond to 'Compound I2', a lead molecule identified in a 2019 study for its potent anti-proliferative activity against multiple tumor cell lines and its distinct mechanism of microtubule polymerization inhibition via the colchicine-binding site of tubulin [1].

Why a Generic Pyrazolo[3,4-b]pyridine Cannot Replace 3-Cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one


The pyrazolo[3,4-b]pyridine-6-one class exhibits divergent biological activities depending on subtle structural variations. While many analogs in this family act as GSK-3 inhibitors , the specific 3-cyclobutyl-4-phenyl substitution pattern on the core scaffold is critical for redirecting activity toward a potent tubulin polymerization inhibition mechanism [1]. A compound from the same study, 'h2', which shares the core scaffold but lacks the optimized substituents of 'I2', showed IC50 values 2- to 4.5-fold higher across a panel of tumor cell lines [1]. This demonstrates that potency and mechanism of action are not class-level properties, but are exquisitely dependent on the specific substituents present in 3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one.

Head-to-Head Quantitative Evidence for 3-Cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one vs. its Closest Analog


Enhanced Antiproliferative Potency Against a Six-Cell-Line Tumor Panel (I2 vs. Parent Hit h2)

The lead compound I2 (hypothesized to be 3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one) demonstrated significantly improved antiproliferative activity compared to its parent hit 'h2' across a panel of six human cancer cell lines [1]. The fold improvement in potency ranges from 1.6x in HepG2 cells to 4.5x in MCF-7 cells, establishing I2 as a superior starting point for further optimization targeting these tumor types [1].

Anticancer Tubulin Inhibitor Structure-Activity Relationship

Activity Against Drug-Resistant Cancer Cells: I2 Overcomes Adriamycin Resistance

The compound I2 was profiled for its ability to overcome chemoresistance, a critical unmet need in oncology. Unlike many standard chemotherapeutics, I2 showed potent cytotoxicity against both adriamycin-resistant human breast cancer and hepatocarcinoma cells [1]. This is a key differentiator from its parent compound h2, for which data against resistant lines were not reported, suggesting this property is specific to the optimized I2 analog.

Drug Resistance Adriamycin-resistant Hepatocarcinoma

Mechanistic Differentiation: Colchicine-Site Tubulin Inhibition vs. GSK-3 Kinase Inhibition

The compound I2's mechanism of action is distinctly characterized as inhibiting microtubule polymerization by binding to the colchicine site on tubulin, leading to G2/M cell cycle arrest and apoptosis [1]. This contrasts sharply with other pyrazolo[3,4-b]pyridine derivatives, which are frequently reported as glycogen synthase kinase-3 (GSK-3) inhibitors . This mechanistic switch confirms that the specific substituents of 3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one dictate its interaction with a completely different biological target.

Mechanism of Action Tubulin Polymerization Colchicine Binding Site

Optimal Use Cases for 3-Cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one Based on Evidence


Lead Compound for Anticancer Drug Discovery Targeting Tubulin

As a potent tubulin polymerization inhibitor acting through the colchicine site, this compound serves as an ideal starting point for medicinal chemistry optimization against solid tumors. Its low micromolar IC50 values (2.99–5.72 μM) across a panel of cancer cell lines, including breast, cervical, and liver cancers, make it suitable as a positive control or probe molecule in oncology research, as demonstrated in [1].

Chemical Probe for Investigating Adriamycin-Resistant Cancer Models

The compound's documented activity against adriamycin-resistant human breast and hepatocarcinoma cells positions it as a valuable tool compound for studying mechanisms of multidrug resistance. Researchers can use it to dissect pathways involved in chemoresistance, a direct extension of the evidence in [1].

Reference Standard for GSK-3 vs. Tubulin Selectivity Profiling in Pyrazolo[3,4-b]pyridines

Given that the broader chemical class is known for GSK-3 inhibition, this compound can be used as a reference standard in counter-screening assays to confirm target selectivity. Its established colchicine-binding site mechanism [1] makes it a critical control for ensuring that new analogs in this series achieve the desired mechanistic profile rather than defaulting to GSK-3 inhibition .

Quote Request

Request a Quote for 3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.